molecular formula C22H18FN3O2S B2747062 2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941946-57-2

2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2747062
CAS No.: 941946-57-2
M. Wt: 407.46
InChI Key: IKXGQSWWSFHOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds with structural similarities to the mentioned acetamide derivative have been extensively studied for their anticancer activities. For instance, fluorobenzylthiazolyl derivatives have demonstrated potent inhibitory effects on cell proliferation in human colon carcinoma, breast carcinoma, and leukemia cell lines, showcasing their potential as anticancer agents (Asal Fallah-Tafti et al., 2011). Furthermore, novel syntheses of thiazolinone and thiazolo[3,2-a]pyridine derivatives have highlighted the utility of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents with potential anticancer activities (Y. Ammar et al., 2005).

Antimicrobial Studies

The antimicrobial properties of pyridine derivatives incorporating benzothiazole units have also been investigated, revealing their potential as antibacterial and antifungal agents. This includes studies on new pyridine derivatives with demonstrated efficacy against various microbial strains, indicating their usefulness in developing new antimicrobial therapies (N. Patel et al., 2007).

Enzyme Inhibition and Molecular Interactions

Research has also focused on the modification of acetamide derivatives to improve their metabolic stability and enzyme inhibitory activities. For instance, investigations into various 6,5-heterocycles to enhance the metabolic stability of PI3K/mTOR dual inhibitors have provided insights into the structural modifications necessary to reduce metabolic deacetylation, thereby improving their therapeutic potential (Markian M Stec et al., 2011).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical analyses of benzothiazolinone acetamide analogs have been conducted to explore their electronic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. Such studies contribute to a deeper understanding of the molecular characteristics and potential technological applications of these compounds (Y. Mary et al., 2020).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c1-28-18-9-10-19-20(13-18)29-22(25-19)26(14-17-4-2-3-11-24-17)21(27)12-15-5-7-16(23)8-6-15/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXGQSWWSFHOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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